Cas no 60657-37-6 (rac Pterosin B)

rac Pterosin B structure
rac Pterosin B structure
Product Name:rac Pterosin B
CAS No:60657-37-6
MF:C14H18O2
MW:218.291524410248
CID:496334
Update Time:2025-07-25

rac Pterosin B Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one, 2,3-dihydro-6-(2-hydroxyethyl)-2,5,7-trimethyl-
    • rac Pterosin B
    • 6-(2-Hydroxyethyl)-2,5,7-trimethyl-1-indanone
    • Inchi: 1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3
    • InChI Key: SJNCSXMTBXDZQA-UHFFFAOYSA-N
    • SMILES: O=C1C2C(C)=C(CCO)C(C)=CC=2CC1C

Computed Properties

  • Exact Mass: 218.13100

Experimental Properties

  • PSA: 37.30000
  • LogP: 2.21310

rac Pterosin B Pricemore >>

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rac Pterosin B Production Method

Additional information on rac Pterosin B

Professional Introduction torac Pterosin B and CAS No 60657-37-6

Rac Pterosin B, a naturally occurring compound with the chemical formula C25H28O7, is identified by the CAS number 60657-37-6. This compound has garnered significant attention in the field of chemobiology due to its unique structural properties and promising biological activities. Rac Pterosin B belongs to the pterosin family, which is derived from the marine sponge Pterostibium incrustans. The structural complexity of Rac Pterosin B, characterized by its cyclohexene ring and multiple hydroxyl groups, contributes to its remarkable chemical diversity and biological function.

The chemical synthesis and isolation of Rac Pterosin B have been subjects of extensive research. The compound's stereochemistry, particularly the presence of a racemic mixture, poses challenges in its production and purification. However, advancements in synthetic chemistry have enabled the efficient preparation of Rac Pterosin B, making it more accessible for further study. The molecular structure of Rac Pterosin B includes several key functional groups, such as hydroxyl and carbonyl moieties, which are essential for its interactions with biological targets.

Recent studies have highlighted the potential therapeutic applications of Rac Pterosin B. Its ability to modulate various cellular pathways has been investigated in several preclinical models. Notably, Rac Pterosin B has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is attributed to its interaction with specific enzymes involved in the inflammatory cascade, such as COX-2 and LOX. Additionally, Rac Pterosin B has shown promise in anticancer research, where it has been found to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function.

The pharmacokinetic profile of Rac Pterosin B is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development into a viable therapeutic agent. Initial studies suggest that Rac Pterosin B has a moderate bioavailability and a relatively short half-life in vivo. However, modifications to its structure may enhance its stability and prolong its activity within the body. These findings are particularly relevant for designing prodrugs or analogs that can improve therapeutic efficacy.

In vitro studies have also revealed the broad-spectrum antimicrobial activity of Rac Pterosin B. This compound has shown efficacy against various bacterial and fungal strains, making it a potential candidate for developing novel antimicrobial agents. The mechanism behind this activity likely involves disruption of microbial cell membranes or interference with essential metabolic pathways. Such properties are highly valuable in an era where antibiotic resistance is becoming increasingly prevalent.

The role of Rac Pterosin B in neuroprotection has been another focus of recent research. Preliminary evidence suggests that this compound may help protect against neurodegenerative diseases by reducing oxidative stress and inhibiting the aggregation of amyloid-beta plaques. These findings are particularly intriguing given the growing interest in natural products as potential treatments for conditions like Alzheimer's disease. Further investigation into the neurobiological effects of Rac Pterosin B could lead to new therapeutic strategies.

The interaction between Rac Pterosin B and biological targets has been studied using computational modeling techniques. These approaches have helped elucidate how Rac Pterosin B binds to specific proteins and modulates their function. For instance, docking studies have identified key residues on target proteins that are critical for the binding affinity of Rac Pterosin B. This information is invaluable for designing derivatives with enhanced potency or selectivity.

The environmental impact of Rac Pterosin B has also been considered in recent research. Given its natural origin, this compound may have fewer adverse effects on ecosystems compared to synthetic alternatives. Studies have examined its biodegradability and toxicity profiles in aquatic environments. These assessments are essential for ensuring that any future applications of Rac Pterosin B do not pose risks to environmental health.

Future directions in Rac Pterosin B research include exploring its potential as a lead compound for drug development. By modifying its structure based on insights gained from preclinical studies, researchers aim to create derivatives with improved pharmacological properties. Additionally, investigating the synergistic effects of Rac Pterosin B when combined with other compounds could lead to more effective therapeutic regimens.

In conclusion, Rac Pterosin B (CAS No 60657-37-6) is a promising natural product with diverse biological activities and therapeutic potential. Its unique chemical structure and interactions with biological targets make it an attractive candidate for further research and development. As our understanding of this compound grows, so too does the likelihood that it will play a significant role in future medical treatments.

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